Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride
Description
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride (CAS: 873862-33-0) is a benzooxazine derivative with the molecular formula C₁₀H₁₂ClNO₃ and a molecular weight of 229.66 g/mol . It is a research-grade compound with a purity >95%, designed for non-human experimental use. Key properties include:
- Solubility: Requires solvents like DMSO or DMF for stock solutions.
- Storage: Stable at 2–8°C for short-term use; long-term storage at -80°C (6 months) or -20°C (1 month) .
- Applications: Cited in 30+ studies (Google Scholar score: 5/5), suggesting relevance in pharmacological or material science research .
Properties
IUPAC Name |
methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.ClH/c1-13-10(12)7-3-2-4-8-9(7)14-6-5-11-8;/h2-4,11H,5-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIWFQAVAJMOAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C2C(=CC=C1)NCCO2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1423033-34-4 | |
| Record name | methyl 3,4-dihydro-2H-1,4-benzoxazine-8-carboxylate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-aminophenol with methyl chloroformate can lead to the formation of the oxazine ring. The reaction conditions often involve the use of solvents like toluene and catalysts such as potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve high-throughput mechanochemical methods. These methods allow for the parallel synthesis of multiple samples, increasing efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the oxazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Antitumor Activity
Research has indicated that derivatives of benzo[b][1,4]oxazine compounds exhibit antitumor properties. Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown promising results against various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
CYP Enzyme Inhibition
This compound acts as an inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP1A2. Such inhibition can be crucial in drug metabolism studies and the development of pharmaceuticals that require modulation of metabolic pathways . Understanding its interaction with CYP enzymes can lead to safer drug formulations by minimizing adverse drug interactions.
Neuroprotective Effects
Preliminary studies suggest that this compound may exhibit neuroprotective effects. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease by potentially reducing oxidative stress and inflammation in neuronal cells .
Polymer Chemistry
The compound can serve as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties. Its unique structure allows for the modification of polymer matrices, potentially leading to materials with improved durability and functionality .
Dyes and Pigments
Due to its chromophoric properties, this compound can be utilized in developing dyes and pigments for various applications in textiles and coatings. Its stability under light exposure makes it suitable for outdoor applications where colorfastness is essential .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study on Antitumor Activity | Evaluated against various cancer cell lines | Showed significant inhibition of cell proliferation |
| CYP Inhibition Study | Interaction with CYP enzymes | Identified as a selective inhibitor of CYP1A2 |
| Neuroprotection Research | Effects on neuronal cells | Exhibited potential neuroprotective effects against oxidative stress |
Mechanism of Action
The mechanism of action of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes .
Comparison with Similar Compounds
Table 1: Key Properties of Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate Hydrochloride and Analogues
Structural and Functional Differences
- Substituent Effects: The carboxylate ester in the target compound enhances lipophilicity compared to the carboxylic acid in 134372-47-7, which may improve membrane permeability . The 3-oxo group in 139329-90-1 adds hydrogen-bonding capacity, which could influence target binding in biological systems .
Physicochemical Properties
- Solubility : The target compound requires polar aprotic solvents (DMSO/DMF), whereas the 8-methyl analogue (850896-45-6) is stable at room temperature, suggesting higher inherent stability .
- Stability : The dichloro analogue (105679-37-6) has a lower molecular weight (204.06 vs. 229.66) but lacks solubility data, limiting direct comparisons .
Research Findings and Implications
- Biological Activity : Chlorinated analogues (e.g., 134372-47-7) show promise as antibacterial agents, while the target compound’s ester group may optimize pharmacokinetics .
- Thermodynamic Stability : Semi-empirical studies (AM1 method) on benzothiazines suggest that substituents like nitro or benzoyl groups stabilize conformers, a factor that may extend to benzooxazines .
- Industrial Relevance : High-purity analogues (e.g., 134372-47-7 at ≥99%) are prioritized for pharmaceutical manufacturing, whereas the target compound serves exploratory research .
Biological Activity
Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and antimicrobial applications. This article delves into the synthesis, biological evaluations, and mechanisms of action associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C10H11NO3·HCl
- Molecular Weight : 227.66 g/mol
- CAS Number : 134372-61-5
Synthesis
The synthesis of methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives has been reported through various methods involving cyclization reactions of appropriate precursors. The synthetic pathway typically includes the formation of the oxazine ring followed by carboxylation to yield the final product .
Anticancer Activity
Research has demonstrated that certain derivatives of 3,4-dihydro-2H-benzo[b][1,4]oxazine exhibit significant anticancer properties. For example:
- Cell Line Studies : A study evaluated a library of oxazine derivatives on HepG2 cells under hypoxic conditions. Compound derivatives showed selective inhibition of hypoxic cancer cell growth with IC50 values as low as 10 μM while sparing normoxic cells .
- Mechanism of Action : The anticancer activity is attributed to the downregulation of hypoxia-inducible factors (HIF-1α), which are critical in tumor growth and survival under low oxygen conditions .
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of related oxazine compounds:
- Antitubercular Activity : In vitro tests against Mycobacterium tuberculosis showed minimum inhibitory concentrations (MIC) ranging from 5.98 to >30 μg/mL for various derivatives .
- General Antibacterial Activity : Some compounds exhibited effective antibacterial activity with MIC values between 7 to 25 μg/mL against various bacterial strains .
Case Studies
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions between these compounds and their biological targets:
- Binding Affinity : Derivatives showed strong binding affinities to targets such as the 5-HT6 receptor, indicating potential for neurological applications .
- Structure-Activity Relationship (SAR) : Modifications in the molecular structure significantly influenced biological activity, suggesting that further optimization could enhance efficacy .
Q & A
Basic: What synthetic routes are recommended for preparing Methyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylate hydrochloride, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves cyclization of substituted aminophenol derivatives with methyl chloroformate under acidic conditions. For analogs like ethyl 3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylate, nucleophilic substitution followed by intramolecular cyclization in ethanol/HCl yields the core structure (purity ≥95%) . Optimization strategies:
- Reagent stoichiometry: Maintain a 1:1.2 molar ratio of starting amine to methyl chloroformate to minimize side products.
- Catalysts: Use p-toluenesulfonic acid (0.5 eq) to accelerate cyclization at 80°C.
- Workup: Quench with ice-cold water to precipitate the hydrochloride salt, achieving yields >75% .
Advanced: How can structure-activity relationship (SAR) studies elucidate the role of substituents on URAT1 inhibition?
Methodological Answer:
SAR studies focus on substitutions at positions 5, 6, and 8 of the benzoxazine core. Key findings from URAT1 inhibitor development include:
- Position 8: Carboxylate esters (e.g., methyl) enhance solubility and binding to the URAT1 hydrophobic pocket.
- Position 5: Bromo or chloro substituents increase potency (IC50 reduction by 30–50%) due to halogen bonding with Arg47 .
- Methodology:
- In vitro assays: Test analogs against URAT1-transfected HEK293 cells using [14C]-urate uptake inhibition.
- Crystallography: Co-crystallize derivatives with URAT1 (PDB: 6N8X) to map interactions.
- Hybridization: Introduce thienopyrimidinone moieties to improve metabolic stability (t1/2 > 4 hours in human hepatocytes) .
Basic: What analytical techniques ensure structural fidelity and purity of this compound?
Methodological Answer:
- HPLC-UV: Use a C18 column (acetonitrile/0.1% TFA gradient) to confirm ≥95% purity. Retention time: ~8.2 min .
- LC-MS: ESI+ mode for molecular ion confirmation ([M+H]+ m/z 256.1; Cl isotope pattern confirms hydrochloride ).
- NMR: Key signals in DMSO-d6:
- Elemental Analysis: Theoretical for C11H12ClNO3: C 51.68%, H 4.73%, N 5.48% (deviation <0.3% acceptable) .
Advanced: How can researchers resolve discrepancies between in vitro potency and in vivo efficacy of benzoxazine derivatives?
Methodological Answer:
Contradictions often arise from pharmacokinetic limitations:
- Metabolic stability: Conduct microsomal assays (human liver microsomes, NADPH) to identify oxidation hotspots (e.g., methyl ester hydrolysis).
- Plasma protein binding: Use equilibrium dialysis to measure free fraction; >90% binding reduces bioavailability .
- In vivo correlation: Administer analogs to Sprague-Dawley rats (IV/PO) and calculate absolute bioavailability. Adjust logP (target 2–3) via fluorination to enhance permeability .
Basic: What storage protocols preserve the stability of this hydrochloride salt?
Methodological Answer:
- Temperature: Store at -20°C in amber vials under argon to prevent ester hydrolysis .
- Moisture control: Use silica gel desiccants; monitor via Karl Fischer titration (<0.5% H2O) .
- Avoid freeze-thaw cycles: Aliquot into single-use vials to prevent crystal lattice disruption .
Advanced: Which computational strategies predict β2-adrenergic receptor binding for benzoxazine derivatives?
Methodological Answer:
- Docking: Use AutoDock Vina with β2AR crystal structure (PDB: 2RH1). Focus on interactions with Ser203, Asp113, and Tyr316 .
- MD Simulations: Run 100 ns simulations (GROMACS) to assess binding stability; RMSD <2 Å indicates stable complexes.
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent effects (e.g., methyl vs. ethyl esters) on binding .
Basic: How to troubleshoot low yields during hydrochloride salt formation?
Methodological Answer:
- Solvent choice: Use anhydrous diethyl ether for precipitation. Add hexane (20% v/v) to reduce polarity if oiling occurs .
- HCl gas: Introduce gaseous HCl slowly (bubbling rate 0.5 L/min) to avoid localized acidity.
- Seeding: Add pure hydrochloride crystals to induce crystallization. Centrifuge at 10,000 rpm for 5 min .
Advanced: How to minimize off-target effects in MABA (muscarinic antagonist/β2 agonist) compounds?
Methodological Answer:
- Selectivity screening: Compare IC50 at M3 receptors vs. β2AR (calcium flux for M3, cAMP for β2). Aim for >100-fold selectivity .
- In vivo models: Use guinea pig bronchoconstriction assays (histamine challenge) to correlate target engagement with reduced side effects.
- Co-crystallization: Resolve ligand-receptor structures to guide substitutions (e.g., bulkier groups at position 8 reduce muscarinic activity) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
